![molecular formula C10H8N2O4 B2677622 [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol CAS No. 605663-76-1](/img/structure/B2677622.png)
[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol
Vue d'ensemble
Description
“[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol” is a chemical compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol” consists of a isoxazole ring attached to a nitrophenyl group and a methanol group . The isoxazole ring is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Physical And Chemical Properties Analysis
“[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol” is a yellow solid . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Antibacterial Agents
[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol: derivatives have been investigated as potent antibacterial agents. Researchers synthesized polysubstituted phenylisoxazoles via [3 + 2] cycloaddition. These compounds exhibited better antibacterial activity against pathogens such as Xanthomonas oryzae, Pseudomonas syringae, and Xanthomonas axonopodis compared to existing agents. The development of efficient, low-toxic, and environmentally friendly antibacterial agents remains crucial for food security .
Cytotoxic Effects
Metal-free synthetic routes to isoxazoles, including [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol , have been explored. These compounds exhibit cytotoxic effects, making them relevant for cancer research. Further studies on their impact and mechanisms could lead to novel therapeutic strategies .
Plant Growth Regulation
Isoxazole derivatives, including [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol , have applications in plant growth regulation. For instance, 5-methylisoxazol-3-ol (hymexazol) acts as a soil disinfectant and plant growth regulator. Understanding the specific effects of this compound on crop growth and development is essential .
Herbicides
Certain isoxazole derivatives serve as herbicides. For example:
- Benzamizole : Employed in broad-leaved plants, including cereal crops, broad beans, peas, trees, and grapes. These herbicides play a crucial role in weed control .
Soil Disinfection
The soil disinfectant properties of isoxazole derivatives, including [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol , contribute to maintaining healthy soil conditions. Investigating their impact on soil microorganisms and nutrient availability is essential for sustainable agriculture .
New Frontiers in Research
Unlocking the versatile potential of [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol can lead to groundbreaking discoveries. Researchers continue to explore its applications in various scientific domains, from drug development to environmental protection .
Safety and Hazards
Orientations Futures
While specific future directions for “[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol” are not mentioned in the available resources, compounds with similar structures, such as isoxazoles, continue to attract research interest due to their synthetic availability, special chemical and biological properties, and widespread practical use .
Propriétés
IUPAC Name |
[3-(4-nitrophenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-6-9-5-10(11-16-9)7-1-3-8(4-2-7)12(14)15/h1-5,13H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRBUCNIAWIELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2677539.png)
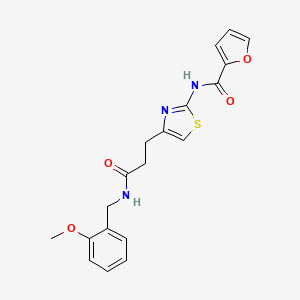
![(3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]](/img/structure/B2677542.png)
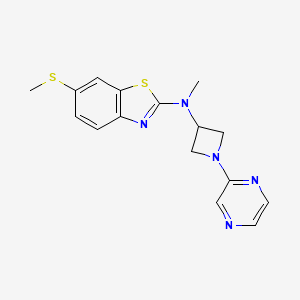
![N-[(2R,3R)-1-(2-Chloropropanoyl)-2-(2-methoxyphenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2677545.png)
![Methyl 2-[4,7-dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2677546.png)
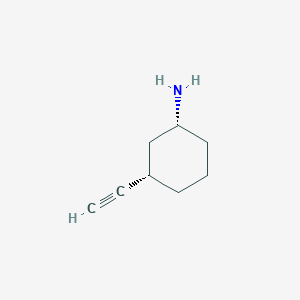

![9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2677550.png)
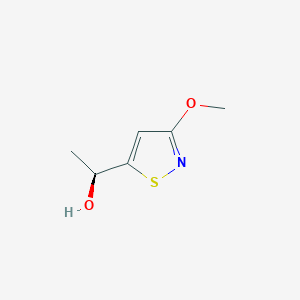
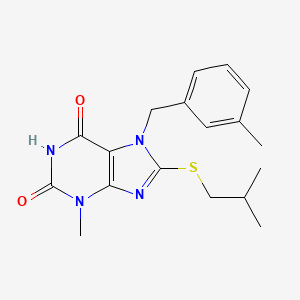
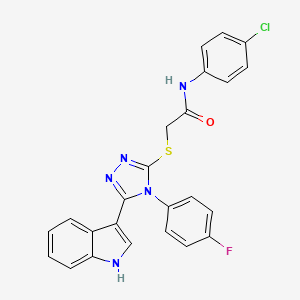

![1-methyl-3-(2-morpholinoethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2677562.png)